Selective MAO-A Inhibition vs. Inactive on MAO-B
4-(Aminomethyl)-3-methylbenzoic acid exhibits a high degree of selectivity for Monoamine Oxidase A (MAO-A) over the MAO-B isoform. This is a significant point of differentiation from many non-selective MAO inhibitors. The compound inhibits MAO-A with an IC50 of 82 nM, while its activity against MAO-B is negligible, with an IC50 of 890,000 nM [1]. This represents a >10,000-fold selectivity for MAO-A. In contrast, a common comparator like the drug Moclobemide is a reversible inhibitor of MAO-A with an IC50 in the micromolar range, but many classical MAO inhibitors are non-selective [2].
| Evidence Dimension | Selectivity between MAO-A and MAO-B isoforms |
|---|---|
| Target Compound Data | MAO-A IC50 = 82 nM; MAO-B IC50 = 890,000 nM |
| Comparator Or Baseline | Moclobemide (a selective MAO-A inhibitor) has a reported MAO-A IC50 in the micromolar range; non-selective inhibitors have similar potency for both isoforms. |
| Quantified Difference | >10,000-fold selectivity for MAO-A over MAO-B. The target compound's MAO-A potency (82 nM) is superior to the micromolar IC50 reported for Moclobemide. |
| Conditions | In vitro enzyme inhibition assay using bovine brain mitochondria and specific substrates (serotonin for MAO-A, benzylamine for MAO-B). |
Why This Matters
This exceptional selectivity profile makes the compound a valuable tool for probing MAO-A specific functions without the confounding effects of MAO-B inhibition, a critical requirement for neuroscience research and drug discovery programs targeting depression and anxiety.
- [1] BindingDB. (2025). BDBM50097419 (4-(Aminomethyl)-3-methylbenzoic acid). Enzyme Inhibition Constant Data from ChEMBL. View Source
- [2] Da Prada, M., Kettler, R., Keller, H. H., Burkard, W. P., Muggli-Maniglio, D., & Haefely, W. E. (1989). Neurochemical profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A. Journal of Pharmacology and Experimental Therapeutics, 248(1), 400-414. View Source
